molecular formula C12H17N B1324609 N-(Cyclopropylmethyl)-2,5-dimethylaniline CAS No. 356539-50-9

N-(Cyclopropylmethyl)-2,5-dimethylaniline

Cat. No.: B1324609
CAS No.: 356539-50-9
M. Wt: 175.27 g/mol
InChI Key: QVDIVBLXWFNRNA-UHFFFAOYSA-N
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Description

Structural Classification within N-Substituted Aromatic Amines

N-(Cyclopropylmethyl)-2,5-dimethylaniline belongs to the class of N-substituted aromatic amines. Structurally, it is a secondary amine, as the nitrogen atom is bonded to two carbon atoms: one from the aromatic ring system and one from the cyclopropylmethyl alkyl group.

The core of the molecule is 2,5-dimethylaniline (B45416), also known as 2,5-xylidine, which is an aniline (B41778) molecule substituted with two methyl groups at positions 2 and 5 on the benzene (B151609) ring. nih.gov The "N-(Cyclopropylmethyl)" designation indicates that a cyclopropylmethyl group (-CH₂-C₃H₅) is attached to the nitrogen atom of the amino group. This substitution pattern is crucial in defining its chemical behavior, distinguishing it from its primary amine precursor, 2,5-dimethylaniline, and other related aniline derivatives.

Research Significance of the Cyclopropylmethyl Moiety and Aniline Core in Advanced Organic Systems

The scientific interest in this compound stems from the combined properties of its two primary structural components: the aniline core and the cyclopropylmethyl moiety.

The Aniline Core: Aniline and its derivatives are fundamental building blocks in modern organic chemistry. geeksforgeeks.org They serve as crucial intermediates in the synthesis of a vast array of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals. geeksforgeeks.orgresearchgate.netbritannica.com The amino group attached to the aromatic ring makes the ring electron-rich, thereby activating it for electrophilic aromatic substitution reactions. wikipedia.org This enhanced reactivity allows for the introduction of various functional groups onto the benzene ring. geeksforgeeks.org Furthermore, the amino group can undergo diazotization to form diazonium salts, which are highly versatile intermediates for creating a wide range of other organic compounds. geeksforgeeks.orgbritannica.com The 2,5-dimethylaniline (or 2,5-xylidine) substructure, specifically, is used in the manufacturing of various dyes and other chemicals. nih.govwikipedia.org

The Cyclopropylmethyl Moiety: The cyclopropyl (B3062369) group is a three-membered ring characterized by significant ring strain. sincerechemicals.com This inherent strain enhances the reactivity of the molecule, making it a valuable component in organic synthesis. sincerechemicals.com The cyclopropylmethyl group is frequently incorporated into larger molecules to modify their physical and biological properties. nbinno.com It is a key structural feature in many pharmaceuticals, agrochemicals, and advanced materials. sincerechemicals.comchemicalbook.com In mechanistic studies, the cyclopropane (B1198618) ring serves as a sensitive probe for radical reactions. The rapid, well-characterized ring-opening of cyclopropylmethyl radicals can be used to detect the presence of radical intermediates in chemical and enzymatic reactions.

Table 2: Key Properties of Structural Moieties

Moiety Significance in Organic Chemistry
Aniline Core - Foundational precursor for dyes, pharmaceuticals, and polymers. geeksforgeeks.orgquora.com - Electron-rich aromatic system, facilitating electrophilic substitution. wikipedia.org - Enables versatile derivatization through diazotization reactions. geeksforgeeks.orgbritannica.com

| Cyclopropylmethyl Moiety | - Possesses high ring strain, enhancing chemical reactivity. sincerechemicals.com - Used to modify the properties of bioactive molecules. nbinno.com - Acts as a mechanistic probe for detecting radical intermediates. |

Overview of Key Research Areas Pertaining to this compound and Related Derivatives

Research involving this compound and structurally similar compounds spans several areas, driven by the unique combination of its functional groups.

Synthetic Chemistry and Intermediates: Like many substituted anilines, this compound serves as a valuable intermediate. Its aniline core can be further functionalized, while the cyclopropylmethyl group provides a site for different chemical transformations. Derivatives of N,N-dimethylaniline, a related compound, are used as precursors in the synthesis of dyes like crystal violet, specialty solvents, and polymerizing agents. wikipedia.orgchemicalbook.comchemicalbook.com

Materials Science: Aniline derivatives are widely used in the development of polymers. For instance, 2,5-dimethylaniline has been used to synthesize poly(2,5-dimethylaniline), a conducting polymer that can be used as a corrosion-protective coating for metals like copper. sigmaaldrich.com The presence of the N-cyclopropylmethyl group could be explored for its potential to modify the properties of such polymers.

Bio-organic and Medicinal Chemistry: The incorporation of a cyclopropyl ring is a common strategy in drug development to enhance the metabolic stability or binding affinity of a drug candidate. researchgate.net Given that aniline derivatives are precursors to many pharmaceuticals, this compound could be investigated as a scaffold or intermediate for novel therapeutic agents. researchgate.net It is also available commercially as a biochemical for use in proteomics research. scbt.com

Coordination Chemistry: N,N-disubstituted aniline compounds have been used to create ligands for transition metal complexes. For example, N,N-bis(diphenylphosphino)dimethylaniline ligands react with transition metals like copper, palladium, and platinum to form new complexes, demonstrating the utility of the substituted aniline framework in generating compounds for catalysis and materials science. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-10(2)12(7-9)13-8-11-5-6-11/h3-4,7,11,13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDIVBLXWFNRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635973
Record name N-(Cyclopropylmethyl)-2,5-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356539-50-9
Record name N-(Cyclopropylmethyl)-2,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reaction Mechanisms and Kinetics in N Cyclopropylmethyl 2,5 Dimethylaniline Transformations

Mechanistic Pathways of Amination and Alkylation Reactions

The synthesis of N-(Cyclopropylmethyl)-2,5-dimethylaniline typically involves the N-alkylation of 2,5-dimethylaniline (B45416). This transformation is a cornerstone of amine synthesis and generally proceeds through nucleophilic substitution pathways.

The primary mechanism for the formation of this compound is the direct N-alkylation of 2,5-dimethylaniline with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This reaction predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the lone pair of electrons on the nitrogen atom of the 2,5-dimethylaniline acts as a nucleophile, attacking the electrophilic carbon of the cyclopropylmethyl halide. This concerted step involves the simultaneous formation of the carbon-nitrogen (C-N) bond and the cleavage of the carbon-halogen bond.

The kinetics of this SN2 reaction are second-order, being dependent on the concentrations of both the amine and the alkylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Factors influencing this reaction include:

Steric Hindrance: The methyl groups at the 2- and 5-positions of the aniline (B41778) ring can sterically hinder the approach of the alkylating agent to the nitrogen atom, potentially slowing the reaction rate compared to un-substituted aniline.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophilic amine, thus enhancing its reactivity.

Leaving Group: The nature of the leaving group on the cyclopropylmethyl moiety is critical. Better leaving groups, such as iodide or bromide, facilitate a faster reaction rate.

Alternative "hydrogen-borrowing" or "acceptorless dehydrogenation" catalytic systems, often employing ruthenium or iridium complexes, can also achieve N-alkylation using cyclopropylmethanol (B32771). acs.org This method involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction of the imine to the final secondary amine. acs.org

Investigations into Carbon-Nitrogen Bond Formation Mechanisms

The formation of the C-N bond is the defining step in the synthesis of this compound. This process can be understood through both ionic/polar and radical-based mechanisms, depending on the reaction conditions.

Ionic and Polar Pathways

The most common pathway for the synthesis of this compound is ionic in nature. As described in the SN2 mechanism, the reaction involves the interaction between the electron-rich nitrogen nucleophile of 2,5-dimethylaniline and the electron-deficient (electrophilic) methylene (B1212753) carbon of the cyclopropylmethyl halide.

Table 1: Key Factors in the Ionic C-N Bond Formation Pathway
FactorDescriptionInfluence on Reaction
Nucleophilicity of Amine The availability of the lone pair on the nitrogen of 2,5-dimethylaniline.The electron-donating methyl groups on the aromatic ring slightly increase the nucleophilicity of the nitrogen atom.
Electrophilicity of Alkylating Agent The partial positive charge on the carbon atom bonded to the leaving group (e.g., in cyclopropylmethyl bromide).A more polarized C-X bond leads to a more electrophilic carbon and a faster reaction.
Leaving Group Ability The stability of the halide anion after it departs.Good leaving groups (I- > Br- > Cl-) stabilize the transition state and increase the reaction rate. byjus.com
Solvent Effects The ability of the solvent to stabilize charged species.Polar aprotic solvents (e.g., DMF, DMSO) are generally effective at promoting SN2 reactions.

Radical Reaction Intermediates and Pathways

While less common for standard synthesis, C-N bond formation can also proceed through radical-based mechanisms, particularly under photochemical or electrochemical conditions. rsc.org In such scenarios, a radical intermediate is generated, which then couples with another radical or reacts with a neutral molecule to form the C-N bond.

One potential radical pathway could involve the generation of an aminyl radical from 2,5-dimethylaniline. This could be achieved through a single-electron transfer (SET) process. This nitrogen-centered radical could then couple with a carbon-centered radical, such as a cyclopropylmethyl radical, which could be generated from a suitable precursor. nsf.gov

Recent advancements in photoredox and electrocatalysis have demonstrated the viability of radical-mediated C-N couplings. rsc.orgnsf.gov For instance, the electrochemical oxidation of an amine can generate a radical cation, which, after deprotonation, yields a nitrogen-centered radical. nih.gov This species can then participate in coupling reactions. While not the standard synthetic route for this compound, these pathways are mechanistically plausible under specific oxidative conditions.

Electrochemical Reaction Mechanisms and Cyclopropane (B1198618) Ring Transformations

The electrochemical behavior of this compound is of significant interest, particularly concerning the stability and reactivity of the cyclopropane ring under oxidative conditions.

Oxidative Processes Leading to C-C Bond Cleavage

The electrochemical oxidation of N-alkyl aniline derivatives typically occurs at the nitrogen atom, which is the most electron-rich site. nih.govnih.gov The initial step is a one-electron oxidation to form a radical cation. researchgate.net

For this compound, the formation of this radical cation is a critical step that can initiate subsequent transformations. The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, especially when a positive charge or radical character is located on an adjacent atom.

The proposed mechanism for oxidative C-C bond cleavage involves the following steps:

Anodic Oxidation: The amine undergoes a one-electron oxidation at the anode surface to form the corresponding aminium radical cation.

Ring Opening: The generated radical cation can induce the homolytic cleavage of one of the C-C bonds in the adjacent cyclopropane ring. This ring-opening is thermodynamically driven by the release of ring strain and results in the formation of a distonic radical cation, where the charge and radical centers are separated.

Further Reaction: The resulting open-chain radical cation is a highly reactive intermediate that can undergo further oxidation or react with nucleophiles present in the electrolyte solution, leading to a variety of 1,3-difunctionalized products. rsc.org

This electrochemical ring-opening of arylcyclopropanes is a known process, where the aryl group stabilizes the intermediate benzylic cation formed after the initial oxidation and ring cleavage. rsc.org

Role of Electrode Materials and Electrolyte Systems

The efficiency and outcome of the electrochemical oxidation of this compound are highly dependent on the experimental conditions, particularly the choice of electrode material and the composition of the electrolyte system. nih.govresearchgate.net

Electrode Materials:

"Active" Anodes (e.g., Pt, RuO₂): These materials often participate directly in the oxidation process through the formation of surface oxides or by strongly adsorbing reactants and intermediates. They can sometimes lead to electrode fouling due to the polymerization of aniline derivatives on the surface.

"Non-active" Anodes (e.g., Boron-Doped Diamond (BDD), Glassy Carbon): These electrodes have a high overpotential for oxygen evolution and tend to act as simple electron sinks. researchgate.net BDD anodes, in particular, are known to generate hydroxyl radicals (•OH) from the oxidation of water, which can lead to the complete mineralization of organic pollutants. researchgate.net In the context of this compound, a non-active anode might favor direct electron transfer from the molecule, potentially leading to more controlled C-C bond cleavage rather than complete degradation.

Electrolyte Systems:

Solvent: The choice of solvent (e.g., acetonitrile (B52724), methanol (B129727), water) and its nucleophilicity will determine the fate of the cationic intermediates formed after ring-opening. Nucleophilic solvents can be incorporated into the final product.

Supporting Electrolyte: The electrolyte (e.g., tetraalkylammonium salts) provides conductivity and can influence the reaction pathway. The anions of the electrolyte can also act as nucleophiles.

pH: The pH of the medium is crucial. In acidic media, the amine will be protonated and become electrochemically inactive. researchgate.net Neutral or slightly basic conditions are typically required for the oxidation of the free amine.

Table 2: Influence of Electrochemical Parameters on Transformations
ParameterEffect on Reaction Mechanism
Anode Potential Controls the initial electron transfer step. Higher potentials can lead to further oxidation of intermediates and potentially more C-C bond cleavage or degradation. researchgate.net
Electrode Material Determines the nature of the oxidation (direct electron transfer vs. mediated by surface species or radicals). Can influence product selectivity and electrode stability. researchgate.net
Electrolyte/Solvent Acts as a source of nucleophiles that can react with cationic intermediates formed during the oxidative ring-opening process, dictating the final product structure.
pH Affects the protonation state of the amine. Oxidation of the nitrogen center requires the presence of the non-protonated, neutral amine. researchgate.net

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are fundamental to elucidating the mechanism of a chemical reaction by providing insights into reaction rates, the influence of reactant concentrations, and the identity of the rate-determining step. For transformations involving this compound, the rate of reaction would typically be monitored by spectroscopic methods, such as UV-Vis or NMR spectroscopy, to track the disappearance of reactants or the appearance of products over time.

The rate law for a given reaction involving this aniline derivative would be experimentally determined by systematically varying the concentrations of the reactants and observing the effect on the initial reaction rate. For instance, in an N-alkylation reaction, a plausible rate law might be:

Rate = k[this compound][Alkylating Agent]

This second-order rate law would suggest a bimolecular nucleophilic substitution (SN2) mechanism as the rate-determining step, where both the aniline and the alkylating agent are involved in the transition state.

Table 1: Hypothetical Kinetic Data for the N-Alkylation of an Aniline Derivative

Experiment[Aniline Derivative] (mol/L)[Alkylating Agent] (mol/L)Initial Rate (mol/L·s)
10.100.102.0 x 10-4
20.200.104.0 x 10-4
30.100.204.0 x 10-4

This data is illustrative and serves to demonstrate the principles of kinetic analysis.

The rate-determining step in transformations of this compound will be highly dependent on the specific reaction. In electrophilic aromatic substitution reactions, the initial attack of the electrophile on the electron-rich aromatic ring is typically the slow, rate-determining step due to the temporary loss of aromaticity in the resulting arenium ion intermediate.

Influence of Substituent Effects on Reactivity and Selectivity

The substituents on the aromatic ring of this compound play a crucial role in modulating its reactivity and controlling the regioselectivity of its transformations. The two methyl groups at the 2- and 5-positions are electron-donating groups through an inductive effect and hyperconjugation. This electron donation increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted aniline.

The directing effect of the substituents is also a key factor in determining the outcome of electrophilic aromatic substitution reactions. The amino group (-NH-CH2-cyclopropyl) is a powerful activating and ortho-, para-directing group. The methyl groups are also activating and ortho-, para-directing. The interplay of these directing effects will determine the position of electrophilic attack. In this case, the positions ortho and para to the strongly activating amino group are the most likely sites of substitution. However, the 2-position is already substituted by a methyl group, and the 6-position is sterically hindered by the adjacent cyclopropylmethylamino group and the methyl group at the 2-position. Therefore, the most probable site for electrophilic attack is the 4-position, which is para to the amino group and meta to the two methyl groups.

Table 2: Relative Rates of Electrophilic Bromination for Substituted Anilines

CompoundRelative Rate
Aniline1
2,5-Dimethylaniline~500
This compound>500 (estimated)

This data is representative and intended to illustrate the activating effect of alkyl substituents on the rate of electrophilic aromatic substitution.

The cyclopropylmethyl group attached to the nitrogen atom can also influence reactivity. While primarily an alkyl group with an electron-donating inductive effect, the cyclopropyl (B3062369) ring has unique electronic properties and can participate in conjugation under certain circumstances, potentially modulating the nucleophilicity of the nitrogen atom. The steric bulk of this group will also play a significant role in dictating the accessibility of the nitrogen lone pair and the surrounding positions on the aromatic ring to incoming reagents.

Computational and Theoretical Investigations of N Cyclopropylmethyl 2,5 Dimethylaniline

Electronic Structure and Bonding Analysis

The electronic characteristics of N-(Cyclopropylmethyl)-2,5-dimethylaniline are fundamental to its reactivity and physical properties. Quantum chemical calculations are essential for elucidating these features.

Density Functional Theory (DFT) is a widely used computational method to study the molecular and electronic structures of aniline (B41778) derivatives. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

These calculations reveal how the substituents—two methyl groups and one N-cyclopropylmethyl group—modulate the electron distribution on the aniline scaffold. The nitrogen atom's lone pair interacts with the π-system of the benzene (B151609) ring, an effect that is influenced by the steric and electronic nature of the N-substituent. DFT studies on similar substituted anilines have shown that alkyl groups on the nitrogen and the ring affect bond lengths, bond angles, and the charge distribution across the molecule. nih.gov For instance, the C-N bond length is a key parameter indicating the degree of conjugation between the nitrogen lone pair and the aromatic ring.

Key electronic parameters obtained from DFT calculations provide a quantitative understanding of the molecule's reactivity.

Table 1: Calculated Electronic Properties for a Substituted Aniline (Illustrative)
ParameterCalculated ValueDescription
$E_{HOMO}$ (Highest Occupied Molecular Orbital Energy)-5.25 eVIndicates the tendency to donate an electron. Higher values suggest greater electron-donating ability.
$E_{LUMO}$ (Lowest Unoccupied Molecular Orbital Energy)0.15 eVIndicates the ability to accept an electron.
Energy Gap ($\Delta E = E_{LUMO} - E_{HOMO}$)5.40 eVRelates to chemical reactivity and stability. A smaller gap implies higher reactivity. civilica.com
Dipole Moment ($\mu$)1.80 DMeasures the overall polarity of the molecule.

Note: The values in Table 1 are illustrative and based on typical DFT results for N-alkylated dimethylanilines. Specific calculations for this compound would be required for precise values.

The aromaticity of the aniline ring is a key determinant of the molecule's stability and reactivity. The presence of two electron-donating methyl groups at the 2- and 5-positions increases the electron density of the ring, activating it towards electrophilic substitution. The N-(cyclopropylmethyl) group also influences the ring's electronic properties. The nitrogen lone pair delocalizes into the phenyl ring, further enhancing its electron-rich nature. quora.com

However, steric hindrance between the N-cyclopropylmethyl group and the ortho-methyl group can force the N-substituent out of the plane of the aromatic ring. quora.com This twisting, known as steric inhibition of resonance, can reduce the overlap between the nitrogen lone pair's p-orbital and the ring's π-system. quora.com Quantum chemical calculations can quantify this effect by determining the C-C-N-C dihedral angle and analyzing the natural bond orbital (NBO) charges on the ring atoms. A greater positive charge on the nitrogen and less negative charge on the ortho and para carbons would indicate reduced resonance.

Conformational Landscape and Energetics of this compound

The flexibility of the N-(cyclopropylmethyl) group allows the molecule to adopt various conformations, each with a different energy level. Understanding this conformational landscape is crucial as the preferred conformation often dictates the molecule's biological activity and physical properties. uwlax.edu

Rotation around the C(aryl)-N bond: The barrier to rotation around this bond determines the orientation of the entire cyclopropylmethylamino group relative to the dimethylphenyl ring. In similar N,N-dialkylanilines, this barrier is influenced by the p-π conjugation (which favors planarity) and steric repulsion between the N-alkyl groups and the ortho-substituent on the ring (which disfavors planarity). researchgate.net For this compound, the interaction between the cyclopropylmethyl group and the ortho-methyl group is expected to create a significant rotational barrier. core.ac.uk

Rotation around the N-CH₂ bond: This rotation governs the position of the cyclopropyl (B3062369) ring relative to the rest of the molecule. Computational studies on similar molecules, such as cyclopropyl methyl ketone, have shown that conformations where the cyclopropyl group bisects the adjacent p-orbitals are often energetically favored. uwlax.edu

Potential energy surface (PES) scans, performed using quantum chemical methods, can map out the energy changes associated with these rotations and identify the most stable (lowest energy) conformations. mdpi.com

Table 2: Illustrative Rotational Energy Barriers
Rotation AxisTransition State Energy (kcal/mol)Stable Conformer Energy (kcal/mol)Rotational Barrier ($\Delta G^\ddagger$) (kcal/mol)
C(aryl)-N8.50.08.5
N-CH₂ (Cyclopropylmethyl)4.20.04.2

Note: The values in Table 2 are hypothetical estimates for this compound, based on experimental and computational data for sterically hindered anilines and amides. montana.edunih.gov The actual barriers would depend on the specific computational method used.

The conformational preferences of this compound are a delicate balance of steric and electronic effects.

Steric Interactions: The primary steric clash occurs between the bulky N-cyclopropylmethyl group and the methyl group at the C2 (ortho) position of the aniline ring. This repulsive interaction forces the amino group to twist out of the ring plane, which reduces electronic stabilization from resonance but alleviates steric strain. nih.gov Further steric interactions can occur between the hydrogens of the cyclopropyl ring and the aniline moiety, influencing the preferred rotational conformer around the N-CH₂ bond.

Electronic Interactions: The main electronic effect is the p-π conjugation between the nitrogen's lone pair of electrons and the aromatic π-system. This interaction is strongest when the C-N bond axis is coplanar with the aniline ring, an arrangement that is sterically disfavored. The cyclopropyl group itself has unique electronic properties, behaving somewhat like a double bond, which can lead to stabilizing hyperconjugative interactions with the adjacent methylene (B1212753) group and nitrogen atom.

Computational analysis can partition these effects to determine which interactions dominate in defining the molecule's final three-dimensional structure.

Molecular Dynamics Simulations in Exploring Dynamic Behavior and Interactions

While quantum chemical calculations provide insight into static molecular properties and energetics, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular behavior in environments that mimic real-world conditions, such as in a solvent.

By simulating the molecule in a solvent like water or an organic solvent, MD can reveal:

Solvation Effects: How solvent molecules arrange around the solute and how this solvation shell affects the conformational preferences of the cyclopropylmethyl group.

Conformational Dynamics: The timescale and pathways of transitions between different stable conformations. acs.org This is particularly useful for understanding the flexibility of the molecule, which is often related to its ability to bind to biological targets.

Intermolecular Interactions: If simulated with other molecules (e.g., proteins, DNA, or other small molecules), MD can elucidate the nature and strength of intermolecular forces like hydrogen bonds and van der Waals interactions. mdpi.com

For this compound, an MD simulation could track the dihedral angles around the C(aryl)-N and N-CH₂ bonds over nanoseconds to microseconds, revealing the population of different conformers at a given temperature and the energy barriers for interconversion between them. acs.org This provides a more complete and dynamic picture of the molecule's conformational landscape than static calculations alone.

Investigation of Molecular Flexibility

The key rotatable bonds in this compound are the C-N bond connecting the aniline nitrogen to the cyclopropylmethyl group and the C-C bond between the methyl and cyclopropyl groups. The rotation around the C-N bond, in particular, determines the orientation of the bulky cyclopropylmethyl substituent relative to the dimethylaniline ring.

Computational methods such as conformational analysis can be employed to understand the molecule's flexibility. By systematically rotating the dihedral angles of the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule.

Table 1: Key Rotatable Bonds and Their Influence on Molecular Flexibility

BondDescriptionExpected Influence on Conformation
Aniline Ring - NRotation of the entire cyclopropylmethyl group relative to the aromatic ring.Influences the overall shape and steric hindrance of the molecule.
N - CH₂Rotation of the cyclopropylmethyl group around the nitrogen-carbon bond.Determines the spatial positioning of the cyclopropyl ring.
CH₂ - CyclopropylRotation of the cyclopropyl ring.Affects the fine-tuning of the molecule's three-dimensional structure.

Ligand-Target System Modeling (General Principles)

Ligand-target modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the target), which is typically a protein or a nucleic acid. nih.govmdpi.commdpi.comresearchgate.net This modeling is instrumental in drug discovery and understanding biological processes.

For a molecule like this compound, docking studies could be employed to investigate its potential interactions with various biological targets. The general principles of such modeling involve:

Preparation of the Ligand and Target Structures: Three-dimensional structures of both the ligand (this compound) and the target receptor are required. These can be obtained from experimental data (like X-ray crystallography or NMR spectroscopy) or generated through homology modeling.

Defining the Binding Site: The region on the target molecule where the ligand is expected to bind is defined. This can be based on the location of known binding sites or by using algorithms to identify potential pockets on the protein's surface.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target.

While specific docking studies for this compound are not detailed in the provided search results, the principles can be illustrated by studies on other aniline derivatives. For instance, novel isoxazole-substituted 9-anilinoacridine (B1211779) derivatives have been subjected to docking studies with dsDNA to ascertain their anticancer activity. nih.gov Similarly, docking studies have been performed on dipeptide derivatives with enoyl reductase from E. coli and cytochrome P450 14α-sterol demethylase from Candida albicans to understand their antimicrobial and antifungal activities. mdpi.com These examples highlight how ligand-target modeling can elucidate the potential biological activity of a compound by examining its interactions at a molecular level.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. jmaterenvironsci.comresearchgate.netnih.gov These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure.

For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These predictions are based on the calculated electron density around each nucleus. By comparing the predicted spectrum with the experimental one, it is possible to assign the signals to specific atoms in the molecule, which can be particularly useful for complex structures.

Infrared Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. researchgate.net Each predicted frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. The calculated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups and to understand the molecule's vibrational behavior.

While specific DFT calculations for the spectroscopic properties of this compound are not available in the provided results, studies on other aniline derivatives demonstrate the utility of this approach. For example, DFT has been used to calculate the structural and spectroscopic properties of p-chloroaniline, p-fluoroaniline, and p-bromoaniline. jmaterenvironsci.com Furthermore, experimental spectral data for the parent compound, 2,5-dimethylaniline (B45416), is available and can serve as a basis for comparison. chemicalbook.com

Table 2: Predicted Spectroscopic Data (Hypothetical based on related compounds)

Spectroscopic TechniquePredicted ParameterInformation Gained
¹H NMRChemical Shifts (ppm)Information about the electronic environment of hydrogen atoms.
¹³C NMRChemical Shifts (ppm)Information about the carbon skeleton of the molecule.
IR SpectroscopyVibrational Frequencies (cm⁻¹)Identification of functional groups and bond vibrations.

Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govresearchgate.net These models are often expressed as mathematical equations.

For a class of compounds including this compound, QSAR and QSPR studies could be used to predict various properties without the need for experimental measurements for every new analog. This is achieved by calculating a set of molecular descriptors that encode different aspects of the molecule's structure.

Key Molecular Descriptors in QSAR/QSPR studies of Aniline Derivatives:

Lipophilicity (logP): The octanol-water partition coefficient is a crucial parameter for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. QSAR models have been developed to predict the lipophilicity of aniline derivatives. nih.gov

Electronic Descriptors: Parameters such as the Hammett sigma electronic substituent constant (σ) can be used to quantify the electron-donating or electron-withdrawing nature of substituents on the aniline ring. nih.gov

Topological and Geometrical Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule.

QSAR studies on aniline derivatives have been used to model their lipophilicity and toxicity. For instance, a study on 81 aniline derivatives used descriptors like the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient to build QSAR models for lipophilicity. nih.gov Another study on monosubstituted anilines established a QSAR model to predict their relative toxicity based on the 1-octanol/water partition coefficient (log KOW). nih.gov

These examples demonstrate that by developing QSAR and QSPR models for a series of N-alkylated 2,5-dimethylaniline derivatives, it would be possible to predict their biological activities and physicochemical properties, thereby guiding the synthesis of new compounds with desired characteristics.

Table 3: Examples of Molecular Descriptors and Their Relevance

Descriptor CategoryExample DescriptorsRelevance to this compound
LipophiliclogP, MLOGPPrediction of membrane permeability and bioavailability. nih.gov
ElectronicHammett constants (σ), Electrophilicity (ω)Understanding the influence of substituents on reactivity. nih.govnih.gov
Steric/TopologicalMolecular Volume (MV), van der Waals volume (vWV)Correlating molecular size and shape with biological activity. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies Excluding Specific Data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(Cyclopropylmethyl)-2,5-dimethylaniline. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift of each signal would indicate the electronic environment of the protons, while the integration of the signal would provide the ratio of the protons in each environment. Spin-spin coupling patterns would reveal the connectivity of adjacent protons.

For this compound, specific proton signals would be expected for the aromatic protons on the dimethylaniline ring, the two methyl groups attached to the ring, the methylene (B1212753) protons of the cyclopropylmethyl group, and the methine and methylene protons of the cyclopropyl (B3062369) ring. The purity of a sample can also be assessed by the absence of signals from impurities.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the aromatic carbons, the methyl carbons, the methylene carbon, and the carbons of the cyclopropyl ring.

Table 1: Expected ¹H NMR Signals for this compound

Structural Moiety Expected Number of Signals Expected Multiplicity Information Provided
Aromatic Protons 3 Singlet, Doublet Substitution pattern on the benzene (B151609) ring.
Methyl Protons 2 Singlets Presence and environment of the two methyl groups.
N-CH₂ Protons 1 Doublet Connectivity to the cyclopropyl group.
Cyclopropyl Methine Proton 1 Multiplet Presence of the cyclopropyl ring.
Cyclopropyl Methylene Protons 2 Multiplets Diastereotopic nature of the cyclopropyl protons.

Table 2: Expected ¹³C NMR Signals for this compound

Structural Moiety Expected Number of Signals Information Provided
Aromatic Carbons 6 Confirmation of the benzene ring and substitution pattern.
Methyl Carbons 2 Presence of two non-equivalent methyl groups.
N-CH₂ Carbon 1 Linkage between the nitrogen and the cyclopropyl group.
Cyclopropyl Methine Carbon 1 Confirmation of the cyclopropyl ring structure.
Cyclopropyl Methylene Carbon 1 Confirmation of the cyclopropyl ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about this compound. In a mass spectrometer, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured.

The molecular ion peak would confirm the molecular weight of the compound (175.27 g/mol ). High-resolution mass spectrometry (HRMS) could be used to determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragments would be expected from the cleavage of the cyclopropylmethyl group and the dimethylaniline moiety.

Table 3: Expected Mass Spectrometry Data for this compound

Data Point Expected Information
Molecular Ion Peak (M⁺) Confirms the molecular weight of the compound.
High-Resolution Mass Determines the elemental composition and molecular formula.
Fragmentation Pattern Provides structural information based on the cleavage of specific bonds, such as the loss of the cyclopropylmethyl group or fragments from the aromatic ring.

Vibrational Spectroscopy Techniques (e.g., FTIR, Raman, Near-Infrared) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds.

FTIR spectroscopy would show characteristic absorption bands for the N-H stretching vibration (if any residual secondary amine is present, though this compound is a tertiary amine), C-H stretching vibrations of the aromatic ring, methyl groups, and cyclopropyl group, C-N stretching, and C=C stretching of the aromatic ring. The fingerprint region of the spectrum would be unique to the molecule and could be used for identification.

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be useful for identifying the vibrations of the aromatic ring and the carbon-carbon bonds of the cyclopropyl group.

Near-infrared (NIR) spectroscopy could also be employed, particularly for process monitoring and quality control, by analyzing overtones and combination bands of the fundamental vibrations.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

Vibrational Mode Technique Expected Wavenumber Range (cm⁻¹) Information Provided
Aromatic C-H Stretch FTIR, Raman 3100-3000 Presence of the aromatic ring.
Aliphatic C-H Stretch FTIR, Raman 3000-2850 Presence of methyl and cyclopropyl groups.
C=C Aromatic Stretch FTIR, Raman 1600-1450 Confirmation of the benzene ring.
C-N Stretch FTIR 1350-1250 Presence of the amine functional group.

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC), often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds like this aniline (B41778) derivative. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area is proportional to the concentration, allowing for quantitative analysis of purity.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely be effective. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring of the molecule absorbs UV light.

Table 5: Application of Chromatographic Techniques for this compound Analysis

Technique Principle Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. Purity determination, identification of volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and a liquid mobile phase. Purity assessment, quantification, analysis of non-volatile impurities.

Electrochemical Analysis Methods (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. Aniline derivatives are known to undergo oxidation at specific potentials. By scanning the potential of an electrode in a solution containing the compound, the oxidation and reduction potentials can be determined. This information is valuable for understanding its electronic properties and its potential behavior in electrochemical applications, such as in the synthesis of conductive polymers. For instance, studies on the related compound 2,5-dimethylaniline (B45416) have shown its ability to form conductive polymers through electrochemical oxidation.

X-ray Crystallography for Solid-State Structural Determination

If this compound can be obtained as a single crystal of suitable quality, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state. This technique would determine the precise bond lengths, bond angles, and conformation of the molecule, including the orientation of the cyclopropylmethyl group relative to the dimethylaniline ring. This detailed structural information is invaluable for understanding intermolecular interactions in the solid state and for computational modeling studies.

Applications of N Cyclopropylmethyl 2,5 Dimethylaniline and Its Derivatives in Advanced Organic Synthesis

Strategic Building Block in the Synthesis of Complex Molecules and Fine Chemicals

The molecular architecture of N-(Cyclopropylmethyl)-2,5-dimethylaniline, which combines a nucleophilic secondary amine with a sterically defined aromatic ring, positions it as a strategic building block for creating more complex chemical entities. Organic building blocks are fundamental molecular units that serve as the foundation for constructing a wide array of organic compounds, including pharmaceuticals, polymers, and agrochemicals. The cyclopropane (B1198618) motif, in particular, is a significant design element in medicinal chemistry due to the unique conformational constraints and metabolic stability it can confer upon a molecule.

The utility of this compound as a building block is exemplified by its application in the synthesis of sophisticated heterocyclic systems. For instance, it has been utilized in the preparation of compounds intended to modulate the activity of critical biological targets. Its structure provides a ready-made fragment that can be incorporated into a larger molecular framework through reactions targeting the amine functionality, such as acylation, alkylation, or more complex coupling reactions. The presence of the 2,5-dimethyl substitution pattern on the aniline (B41778) ring influences the reactivity and orientation of subsequent chemical transformations, guiding the assembly of the target molecule.

Role as Intermediates in the Preparation of Specialized Organic Compounds

In multi-step synthetic sequences, intermediates are crucial compounds that are formed in one step and consumed in the next to ultimately yield the final product. This compound serves as a key intermediate in the synthesis of specialized organic compounds, particularly those with potential applications in pharmacology.

A significant example of its role as an intermediate is in the synthesis of modulators of the RORC gene. In a patented synthetic route, this compound is used as a reactant in the creation of complex molecules designed to interact with the protein product of this gene. The synthesis involves reacting this compound with other chemical entities to construct a larger, more functionalized molecule. This specific application underscores the compound's value in creating therapeutic agent candidates, where precise molecular structures are required for biological activity.

The following table outlines a representative reaction where the compound acts as an intermediate:

Reactant AReactant BProduct ClassApplication
This compoundA suitable electrophile (e.g., a heterocyclic halide)Complex heterocyclic compoundsRORC gene modulators for potential therapeutic use

Design Principles for Modulating Molecular Properties through N-Substitution

The substitution at the nitrogen atom of an aniline derivative is a powerful strategy for modulating the molecule's physicochemical and pharmacological properties. The choice of the N-substituent influences factors such as basicity, lipophilicity, and steric profile, which in turn affect the molecule's reactivity and biological interactions.

The N-(cyclopropylmethyl) group in this compound is a prime example of this design principle. Its effects can be broken down into several key aspects:

Steric Effects : The cyclopropylmethyl group introduces significant steric bulk around the nitrogen atom compared to a simple methyl or ethyl group. This steric hindrance can influence the kinetics of reactions involving the amine, potentially favoring certain pathways or products over others. For example, in nucleophilic substitution reactions, the bulky group can affect the rate of formation of intermediates.

Electronic Effects : Alkyl groups are generally electron-donating. The cyclopropylmethyl group, as an alkyl substituent, increases the electron density on the nitrogen atom, thereby influencing the basicity (pKa) of the aniline. This modification of basicity is a critical factor in drug design, as it affects the ionization state of the molecule at physiological pH, which has implications for solubility, membrane permeability, and receptor binding.

Conformational Rigidity : The three-membered cyclopropane ring is conformationally rigid. Incorporating this motif into the N-substituent can limit the rotational freedom of the side chain, which can be advantageous in designing molecules that bind to specific biological targets. A more rigid conformation can lead to higher binding affinity by reducing the entropic penalty upon binding.

The table below summarizes the influence of the N-substituent on key molecular properties:

PropertyInfluence of N-(cyclopropylmethyl) GroupRationale
Basicity (pKa)Increased compared to unsubstituted anilineElectron-donating nature of the alkyl group increases electron density on the nitrogen.
Steric HindranceIncreased around the nitrogen atomThe bulky, three-dimensional nature of the cyclopropylmethyl group.
LipophilicityIncreasedThe addition of the hydrocarbon-rich cyclopropylmethyl group makes the molecule less polar.
Conformational FlexibilityReduced in the N-substituentThe rigid structure of the cyclopropane ring limits bond rotation.

Exploration in Material Science Precursor Development

In material science, the properties of polymers can be finely tuned by modifying the structure of the monomer precursors. Aniline and its derivatives are well-known precursors for the synthesis of conducting polymers, such as polyaniline. The parent compound for the aromatic portion of this compound, which is 2,5-dimethylaniline (B45416) (also known as 2,5-xylidine), can undergo electrochemical oxidation to form the conducting polymer, poly(2,5-dimethylaniline).

The introduction of the N-(cyclopropylmethyl) substituent offers a strategic avenue for developing new polymeric materials with modified properties. By using this compound as a monomer, a new class of substituted polyanilines could be synthesized. The N-substituent would be expected to significantly alter the resulting polymer's characteristics:

Solubility : The bulky, nonpolar cyclopropylmethyl groups along the polymer chain would likely disrupt inter-chain packing, potentially increasing the polymer's solubility in common organic solvents. This is a crucial advantage for solution-based processing and fabrication of polymer films and devices.

Electrical Properties : The electronic nature and steric bulk of the substituent can influence the electronic coupling between adjacent monomer units in the polymer chain, thereby affecting its conductivity and electrochemical properties.

Morphology : The substituent can guide the self-assembly and packing of the polymer chains, leading to different surface morphologies (e.g., granular, fibrous) in the solid state, which can impact the performance of devices made from these materials.

While the direct polymerization of this compound is a subject for further research, its potential as a precursor for novel functional materials is based on established principles of polymer chemistry.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability has put a significant emphasis on developing environmentally benign synthetic methods. For the synthesis of N-(Cyclopropylmethyl)-2,5-dimethylaniline, future research will focus on moving away from traditional N-alkylation methods that often rely on toxic alkyl halides and generate stoichiometric waste. nih.gov Green alternatives that offer high atom economy and reduce hazardous byproducts are at the forefront of this evolution.

One of the most promising green strategies is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) methodology. nih.govnih.gov This process utilizes alcohols, such as cyclopropylmethanol (B32771), as alkylating agents, with water being the only byproduct. researchgate.netrsc.org This approach is lauded for its intrinsic atom efficiency and selectivity. nih.gov Another sustainable alternative involves the use of dialkyl carbonates, like dimethyl carbonate (DMC), which are biodegradable, possess low toxicity, and release only methanol (B129727) and carbon dioxide as byproducts. nih.gov

Table 1: Comparison of Synthetic Routes for N-Alkylation
MethodAlkylating AgentKey AdvantagesByproductsReferences
Traditional N-AlkylationAlkyl HalidesWell-establishedStoichiometric halide salts nih.gov
Borrowing Hydrogen (BH)Alcohols (e.g., Cyclopropylmethanol)High atom economy, sustainableWater nih.govresearchgate.netrsc.org
Green AlkylationDimethyl Carbonate (DMC)Low toxicity, biodegradable agentMethanol, Carbon Dioxide nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, capable of predicting reaction outcomes and optimizing conditions with high accuracy. nih.govbeilstein-journals.org For a target molecule like this compound, ML models can significantly accelerate the development process, which is often hindered by a lack of extensive prior data for novel compounds. nih.gov

Future approaches will likely involve a two-tiered ML strategy:

Global Models: Trained on vast reaction databases, these models can provide initial, general predictions for the N-alkylation of 2,5-dimethylaniline (B45416) with a cyclopropylmethyl source, suggesting suitable classes of catalysts, solvents, and temperature ranges. beilstein-journals.org

Local Models & Active Learning: Once a promising reaction space is identified, active learning algorithms can iteratively suggest a small number of experiments to perform. nih.gov The results are then fed back into the model to refine its predictions, rapidly converging on the optimal conditions for maximizing the yield and selectivity of this compound while minimizing experimental effort and resource consumption. nih.govnd.edu

Graph neural networks (GNNs) are particularly well-suited for this, as they can represent molecular structures and reactions in a way that captures complex chemical transformations. beilstein-journals.orgjetir.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to the efficient synthesis of N-alkylated anilines. While precious metal catalysts based on ruthenium, rhodium, and palladium have been effective, the future lies in the development of more sustainable and cost-effective systems. nih.govresearchgate.netresearchgate.net Research is increasingly focused on catalysts derived from earth-abundant 3d-metals such as manganese, nickel, and cobalt. nih.govrsc.orgacs.org

Key areas of catalytic innovation include:

Pincer Complexes: Manganese pincer complexes have shown remarkable efficiency and selectivity for the N-alkylation of amines with alcohols under mild conditions. nih.gov

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, heterogeneous systems are highly desirable. rsc.orgorganic-chemistry.org This includes supporting base metals on matrices like metal-organic frameworks (MOFs) or zeolites. rsc.orggoogle.com For instance, a cobalt catalyst supported by a Zr-based MOF has demonstrated high efficacy for the N-alkylation of aniline (B41778). rsc.org

Nanoparticles: Bimetallic nanoparticles, such as those made from copper and zirconium, offer high surface area and synergistic effects that can significantly enhance catalytic activity and stability. nih.gov

Table 2: Emerging Catalytic Systems for N-Alkylation
Catalyst TypeMetal Center ExamplesKey AdvantagesReferences
Pincer ComplexesManganese (Mn), Ruthenium (Ru)High activity and selectivity, mild conditions nih.govresearchgate.net
Heterogeneous MOF-supportedCobalt (Co)Reusable, cost-effective, stable rsc.org
Bimetallic NanoparticlesCopper-Zirconium (Cu-Zr)High surface area, enhanced stability, reusable nih.gov
Base Metal CatalystsNickel (Ni)Earth-abundant, phosphine-free systems acs.orgacs.org

Advanced Mechanistic Insight for Unprecedented Transformations

A deeper understanding of reaction mechanisms is crucial for designing more efficient catalysts and preventing unwanted side reactions. For the synthesis of this compound via the borrowing hydrogen pathway, the mechanism involves a tandem sequence: catalyst-mediated dehydrogenation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine by the metal hydride. nih.govacs.org

Future research will employ advanced spectroscopic and computational methods to probe this catalytic cycle in detail. Understanding the transition states and intermediates can lead to catalysts designed for unprecedented efficiency. Furthermore, mechanistic studies are essential to control the unique reactivity of the cyclopropyl (B3062369) group. Research has shown that N-cyclopropyl anilines can undergo selective cleavage of the cyclopropyl group under certain oxidative or acidic conditions, proceeding through an amine radical cation intermediate. researchgate.net A thorough mechanistic understanding will be vital to ensure the stability of the cyclopropylmethyl moiety during synthesis and subsequent transformations, preventing ring-opening or rearrangement side reactions.

Expanding the Synthetic Utility of this compound in Multi-Component Reactions

Beyond its synthesis, a significant future direction is the use of this compound as a building block in multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, offering high efficiency, atom economy, and rapid access to diverse chemical libraries. nih.govmdpi.comnih.gov

As a secondary amine, this compound is an ideal candidate for participation in powerful MCRs such as:

Ugi Reaction: A four-component reaction between an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov

Passerini Reaction: A related three-component reaction that does not involve an amine directly but where the secondary amine product could be a precursor to one of the reactants. mdpi.com

By employing this compound in such reactions, chemists can rapidly generate novel and complex molecular scaffolds that incorporate the unique structural features of the cyclopropylmethyl and dimethylaniline moieties. rsc.org This strategy significantly expands the synthetic utility of the title compound, positioning it as a valuable intermediate for the discovery of new chemical entities in fields like medicinal chemistry and materials science. nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of N-(Cyclopropylmethyl)-2,5-dimethylaniline?

A plausible route involves adapting condensation reactions from structurally related aniline derivatives. For example, 2,5-dimethylaniline can react with cyclopropylmethyl carboxylic acid derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product. Optimization of solvent systems (e.g., THF or dichloromethane) and reaction temperatures (20–40°C) may enhance yield.

Q. How can researchers characterize the basic physicochemical properties of this compound?

Key properties include:

  • Boiling point : Estimate using group contribution methods (e.g., Joback-Reid) based on analogs like 2,5-dimethylaniline (214.9°C at 760 mmHg) .
  • Density : Predict via computational tools (e.g., DFT) or compare with structurally similar compounds (e.g., 1.0 g/cm³ for 2,5-dimethylaniline) .
  • Solubility : Determine experimentally in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane) via gravimetric analysis.

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR : Aromatic protons (6.5–7.5 ppm), cyclopropylmethyl protons (0.5–1.5 ppm), and methyl groups (2.2–2.5 ppm).
  • Mass spectrometry : Look for molecular ion peaks (M⁺) and fragmentation patterns (e.g., loss of CH₃ or cyclopropylmethyl groups) .
  • IR : Confirm N-H stretches (3300–3500 cm⁻¹) and aromatic C=C vibrations (1450–1600 cm⁻¹).

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) with MoKα radiation (λ = 0.71073 Å) can determine space groups (e.g., monoclinic P21/n) and unit cell parameters (e.g., a = 7.128 Å, b = 8.304 Å) . Refinement protocols (e.g., R = 0.051, wR = 0.175) and hydrogen-bonding networks should be analyzed to confirm stereochemical assignments.

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electron density distributions.
  • Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps with analogs to predict sites of electrophilic attack.
  • Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways (e.g., in DMF or acetonitrile).

Q. How can researchers address discrepancies in kinetic data for degradation pathways of this compound?

  • Controlled degradation studies : Perform HPLC or GC-MS under varying pH, temperature, and UV exposure.
  • Isotopic labeling : Use deuterated analogs to trace metabolic or photolytic pathways.
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to identify outliers in replicate experiments .

Environmental and Safety Considerations

Q. What protocols are recommended for assessing the ecotoxicity of this compound?

  • Aquatic toxicity assays : Follow OECD guidelines for Daphnia magna (48-hour LC₅₀) and algae growth inhibition tests .
  • Bioaccumulation potential : Estimate log Kₒw (octanol-water partition coefficient) using EPI Suite or experimental shake-flask methods.
  • Degradation studies : Monitor half-life in water/sediment systems under aerobic/anaerobic conditions.

Q. How can researchers mitigate hazards during handling of this compound?

  • Ventilation : Use fume hoods to avoid inhalation (classified as harmful via inhalation for analogs) .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to prevent dermal contact.
  • Waste disposal : Neutralize with activated carbon or incinerate in licensed facilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.